molecular formula C6H11BrO B580548 3-(2-Bromoethyl)tetrahydrofuran CAS No. 1229624-12-7

3-(2-Bromoethyl)tetrahydrofuran

Cat. No.: B580548
CAS No.: 1229624-12-7
M. Wt: 179.057
InChI Key: QUNGVZNMYWXZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)tetrahydrofuran: is an organic compound with the molecular formula C6H11BrO. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound consists of a tetrahydrofuran ring substituted with a 2-bromoethyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)tetrahydrofuran typically involves the bromination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromoethyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)tetrahydrofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized tetrahydrofuran derivatives.

    Reduction Reactions: The compound can be reduced to form 3-(2-Ethyl)tetrahydrofuran using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can yield corresponding tetrahydrofuran carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution Reactions: Functionalized tetrahydrofuran derivatives.

    Reduction Reactions: 3-(2-Ethyl)tetrahydrofuran.

    Oxidation Reactions: Tetrahydrofuran carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry: 3-(2-Bromoethyl)tetrahydrofuran is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the synthesis of bioactive molecules and natural product analogs. It can be incorporated into molecular frameworks to study biological activity and mechanism of action.

Medicine: In medicinal chemistry, this compound is employed in the development of drug candidates

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)tetrahydrofuran depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The tetrahydrofuran ring provides stability and rigidity to the molecule, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

    3-(2-Chloroethyl)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and chemical properties.

    3-(2-Iodoethyl)tetrahydrofuran: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromo derivative.

    3-(2-Fluoroethyl)tetrahydrofuran: The presence of a fluorine atom imparts unique electronic properties and influences the compound’s reactivity.

Uniqueness: 3-(2-Bromoethyl)tetrahydrofuran is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability

Properties

IUPAC Name

3-(2-bromoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNGVZNMYWXZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229624-12-7
Record name 3-(2-bromoethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.